A Comprehensive Technical Guide to the Physicochemical Properties of 4-Isopropylbenzohydrazide
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Isopropylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylbenzohydrazide is a carbohydrazide derivative of benzoic acid with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of 4-Isopropylbenzohydrazide. It includes tabulated quantitative data, detailed experimental protocols for property determination, and diagrams illustrating its synthesis workflow and the structure-property relationships. This document is intended to serve as a comprehensive resource for professionals engaged in drug discovery and chemical research.
Chemical Identity and Structure
4-Isopropylbenzohydrazide, also known as 4-propan-2-ylbenzohydrazide, is characterized by a benzene ring substituted with an isopropyl group at the para position and a hydrazide functional group.
| Identifier | Value | Source |
| IUPAC Name | 4-propan-2-ylbenzohydrazide | PubChem[1] |
| CAS Number | 5351-24-6 | ChemicalBook, PubChem[1][2][3] |
| Molecular Formula | C10H14N2O | ChemicalBook, PubChem[1][2][3] |
| Molecular Weight | 178.23 g/mol | ChemicalBook, PubChem[1][2][3] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NN | PubChem[1] |
| InChI Key | ZRVXDEFJKAAGGH-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physicochemical properties of 4-Isopropylbenzohydrazide are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes key experimental and computed data.
| Property | Value | Source |
| Melting Point | 91-92 °C | ChemicalBook[2][3] |
| Density (Predicted) | 1.067 ± 0.06 g/cm³ | ChemicalBook[2][3] |
| pKa (Predicted) | 12.77 ± 0.10 | ChemicalBook[2][3] |
| LogP (Computed) | 1.5 | PubChem[1] |
| Water Solubility | Limited solubility is expected due to the hydrophobic benzene ring and isopropyl group. | Inferred from similar compounds[4] |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from similar compounds[4][5] |
| Appearance | White to off-white crystalline powder. | Inferred from similar compounds[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of physicochemical properties.
Synthesis of 4-Isopropylbenzohydrazide
This protocol describes a two-step synthesis from 4-isopropylbenzoic acid.
Step 1: Synthesis of Methyl 4-isopropylbenzoate
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In a round-bottom flask, dissolve 10 g of 4-isopropylbenzoic acid in 100 mL of methanol.
-
Carefully add 2 mL of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-isopropylbenzoate.
Step 2: Synthesis of 4-Isopropylbenzohydrazide
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Dissolve the crude methyl 4-isopropylbenzoate from Step 1 in 50 mL of ethanol.
-
Add an excess of hydrazine hydrate (approximately 10 mL).
-
Reflux the mixture for 6-8 hours. The product will precipitate out of the solution upon cooling.
-
Filter the solid precipitate and wash with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Isopropylbenzohydrazide.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.[2][6][7]
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Ensure the sample of 4-Isopropylbenzohydrazide is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (91-92 °C).
-
Then, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
Determination of Solubility
This qualitative protocol determines the solubility in various solvents.[3][8]
-
Add approximately 25 mg of 4-Isopropylbenzohydrazide to a small test tube.
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) in small portions.
-
After each addition, shake the test tube vigorously for at least 60 seconds.
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
For water-soluble compounds, the pH of the resulting solution can be tested using litmus paper to indicate acidic or basic properties.[9][10]
Determination of Partition Coefficient (LogP)
The shake-flask method is the classical approach for the experimental determination of the octanol-water partition coefficient (LogP).[11][12][13]
-
Prepare a stock solution of 4-Isopropylbenzohydrazide in n-octanol that has been pre-saturated with water.
-
In a separatory funnel, mix a known volume of the octanol stock solution with a known volume of water that has been pre-saturated with n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully separate the aqueous and octanolic layers.
-
Determine the concentration of 4-Isopropylbenzohydrazide in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Visualizations
Diagrams are provided to illustrate key processes and relationships.
Caption: Synthesis workflow for 4-Isopropylbenzohydrazide.
Caption: Structure-property relationships of 4-Isopropylbenzohydrazide.
References
- 1. 4-Isopropylbenzohydrazide | C10H14N2O | CID 219400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.ws [chem.ws]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
